Enantiomeric Identity: Defined (R)-Stereochemistry vs. (S)-Enantiomer and Racemate
The target compound possesses a single defined (R)-stereocenter at the piperidine 3-position, confirmed by the InChI stereochemical descriptor '/t8-;/m1./s1' and the InChIKey NUFQPPPCFKZWRT-DDWIOCJRSA-N [1]. In contrast, the (S)-enantiomer (CAS 188883-58-1) carries the descriptor '/t8-;/m0./s1' with InChIKey NUFQPPPCFKZWRT-QRPNPIFTSA-N, while the racemic hydrochloride (CAS 16780-05-5) lacks a defined stereocenter entirely . This stereochemical distinction is absolute and non-interchangeable: the (R)-enantiomer is specifically mandated as a reactant in patent CN107235960B for constructing GCGR antagonist amide derivatives [2], whereas the (S)-enantiomer has been separately reported for prostaglandin D2 receptor antagonist synthesis . No racemic alternative can satisfy the stereochemical requirement of either application.
| Evidence Dimension | Stereochemical configuration and patent-validated synthetic utility |
|---|---|
| Target Compound Data | Single (R)-enantiomer; InChIKey NUFQPPPCFKZWRT-DDWIOCJRSA-N; specified reactant in CN107235960B (GCGR antagonists) |
| Comparator Or Baseline | (S)-enantiomer (CAS 188883-58-1): InChIKey NUFQPPPCFKZWRT-QRPNPIFTSA-N; reported for prostaglandin D2 receptor antagonist synthesis. Racemic HCl (CAS 16780-05-5): undefined stereochemistry; no patent specifying this exact racemate for chiral drug synthesis identified. |
| Quantified Difference | Absolute stereochemical inversion; mutually exclusive patent applications—(R) for GCGR, (S) for DP2 receptor |
| Conditions | Chemical identity comparison via CAS registry, InChIKey, and patent document analysis |
Why This Matters
In chiral drug synthesis, the wrong enantiomer produces the wrong stereoisomer of the final drug, which can completely ablate target binding; procurement of the correct enantiomer is non-negotiable for programs requiring (R)-configuration intermediates.
- [1] PubChem Compound Summary CID 45358838: (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride. Includes InChI and InChIKey with (R)-stereochemistry. View Source
- [2] Patent CN107235960B: Amide derivatives, preparation method and medical application thereof. GCGR antagonist synthesis using (R)-ethyl 2-(piperidin-3-yl)acetate hydrochloride. View Source
